molecular formula C18H12O2 B8707583 Triphenylene-2,7-diol

Triphenylene-2,7-diol

Cat. No.: B8707583
M. Wt: 260.3 g/mol
InChI Key: YXDSQNPTLSHISU-UHFFFAOYSA-N
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Description

Significance of Triphenylene (B110318) Derivatives in Contemporary Chemical Research

Among the vast family of PAHs, triphenylene and its derivatives hold a special place in modern chemical research. Triphenylene is a highly symmetrical, planar polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings. chemicalbook.com This inherent structural rigidity and thermal stability make triphenylene a robust core for creating a wide array of functional molecules. researchgate.net

Over the past few decades, more than 500 triphenylene derivatives have been synthesized and studied for their potential applications in various fields. tandfonline.com Their unique ability to self-assemble into highly ordered columnar structures has led to their use in discotic liquid crystals, which are crucial components in optical compensation films for improving the viewing angle of liquid crystal displays (LCDs). tandfonline.com Furthermore, the extended π-conjugated system of triphenylene derivatives facilitates charge transport, making them promising candidates for applications in:

Organic Electronics: Including one-dimensional charge carrier systems, electrical conduction, and photoconduction. tandfonline.com

Optoelectronics: Such as in organic light-emitting diodes (OLEDs), photovoltaic solar cells, and blue-light emitting polymers. cymitquimica.comtandfonline.com

Sensing: Functionalized triphenylenes can act as molecular receptors for detecting metallic cations and anions.

Catalysis: They serve as building blocks for metal-organic frameworks (MOFs).

The versatility of triphenylene chemistry allows for the synthesis of derivatives with tailored properties by introducing various functional groups at different positions on the aromatic core. tandfonline.comrsc.org

Overview of Triphenylene-2,7-diol as a Versatile Molecular Building Block

This compound is a specific derivative of triphenylene that features two hydroxyl groups positioned on opposite sides of the molecular core. This symmetrical arrangement of functional groups makes it an exceptionally versatile building block for the synthesis of more complex molecules and materials. The hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for the attachment of other molecular fragments through reactions like etherification or esterification. researchgate.net

The synthesis of disubstituted triphenylene derivatives, such as those originating from this compound, allows for the creation of materials with specific and controlled properties. For instance, the attachment of flexible aliphatic chains can induce liquid crystalline behavior, while the incorporation of polymerizable groups like acrylates can lead to the formation of advanced polymer networks. tandfonline.comresearchgate.net The ability to precisely control the molecular architecture by starting with a well-defined precursor like this compound is crucial for designing materials with desired thermal, optical, and electronic properties. rsc.org

Interactive Data Table: Properties of Triphenylene and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Triphenylene217-59-4C₁₈H₁₂228.29Planar, symmetrical, thermally stable, forms discotic liquid crystals. chemicalbook.com
This compound 1035631-48-1 C₁₈H₁₂O₂ 260.29 Symmetrical diol, versatile building block for functional materials. bldpharm.com
2,7-Dihydroxy-3,6,10,11-tetrakis(pentyloxy)triphenylene102737-76-8C₃₈H₅₂O₆604.82Complex derivative with enhanced solubility and potential for organic electronics. cymitquimica.com
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diolNot AvailableC₃₁H₃₈O₆506.63Asymmetrical diol with potential applications in medicinal chemistry and materials science.
1,2-TriphenylenediolNot AvailableC₁₈H₁₄O₂262.30Diol with potential antioxidant properties. ontosight.aiontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

triphenylene-2,7-diol

InChI

InChI=1S/C18H12O2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10,19-20H

InChI Key

YXDSQNPTLSHISU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)C4=C2C=C(C=C4)O

Origin of Product

United States

Advanced Synthetic Methodologies for Triphenylene 2,7 Diol and Its Functionalized Derivatives

Regioselective Synthesis of Triphenylene-2,7-diol Core Structures

The construction of the triphenylene (B110318) framework with specific hydroxylation patterns requires precise control over bond-forming reactions. Synthetic strategies are broadly divided into those that first construct the polycyclic core and then introduce functionality, and those that build the functionalized core from appropriately substituted precursors.

The synthesis of the fundamental triphenylene skeleton can be achieved through several established methods, each offering distinct advantages in terms of starting material availability and potential for substitution. wikipedia.org Key strategies include the cyclotrimerization of benzyne (B1209423) and the cyclization of ortho-terphenyl precursors. wikipedia.orguea.ac.uk Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the triphenylene system with high efficiency and control. ibs.re.kr

One classic approach involves the oxidative cyclization of ortho-terphenyls, which can be synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. uea.ac.ukresearchgate.net This method is versatile, allowing for the preparation of both symmetrically and unsymmetrically substituted triphenylenes. uea.ac.uk Another significant pathway is the palladium-catalyzed annulation of benzynes, which can undergo a [2+2+2] cyclotrimerization or be trapped by a biphenyl (B1667301) derivative to form the triphenylene core. wikipedia.orgibs.re.kr More recent advancements have utilized multiple C-H bond activations to build the aromatic framework from simpler, unactivated benzene (B151609) derivatives, offering a highly atom-economical route. ibs.re.kr

Table 1: Overview of Established Synthetic Pathways to the Triphenylene Framework

Method Key Reaction Typical Reagents/Catalysts Description Reference(s)
Benzyne Trimerization [2+2+2] Cycloaddition Organolithium reagents, Li, ether Three molecules of benzyne, an unstable intermediate, trimerize to form the triphenylene core. wikipedia.org
Ortho-terphenyl Cyclization Oxidative Cyclization FeCl₃, MoCl₅, VOF₃ An ortho-terphenyl precursor undergoes intramolecular C-C bond formation to yield the triphenylene ring system. uea.ac.ukresearchgate.net
Ortho-terphenyl Cyclization Photocyclization UV light, Iodine Irradiation of a terphenyl in the presence of an oxidizing agent like iodine induces cyclization. uea.ac.uk
Palladium-Catalyzed Annulation Benzyne Annulation Pd(dba)₂, Tri(o-tolyl)phosphine A benzyne intermediate is generated and reacts with a biphenyl derivative in the presence of a palladium catalyst. wikipedia.orgibs.re.kr
C-H Bond Activation Multiple C-H Arylation Pd₂(dba)₃, Cyclic diaryliodonium salts A one-step method involving tandem inter- and intramolecular C-H arylations on unactivated benzene derivatives. ibs.re.kr

Achieving the specific 2,7-disubstitution pattern on the triphenylene core requires highly regioselective synthetic strategies. A practical and efficient route to this compound involves a multi-step process starting from readily available commodity chemicals. sci-hub.se

This synthesis begins with a Suzuki-Miyaura cross-coupling reaction between 1,2-dibromobenzene (B107964) and 3-methoxyphenylboronic acid. The resulting terphenyl intermediate undergoes a subsequent intramolecular cyclization to yield 2,7-dimethoxytriphenylene. The final and crucial step is the demethylation of the methoxy (B1213986) groups, typically achieved using a strong Lewis acid like boron tribromide (BBr₃), to afford the target this compound with high purity. sci-hub.se This diol serves as a versatile platform for further derivatization. sci-hub.seconicet.gov.ar For instance, it can be converted into this compound bistrifluoromethanesulfonate, a key intermediate for subsequent cross-coupling reactions to introduce a wide range of functional groups. sci-hub.se

Table 2: Key Steps in a Regioselective Synthesis of this compound

Step Reaction Type Reactants Key Reagents/Conditions Product Reference
1 Suzuki-Miyaura Coupling 1,2-dibromobenzene, 3-methoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O 3',4'-dibromo-3-methoxy-1,1':2',1''-terphenyl sci-hub.se
2 Intramolecular Cyclization / Arylation 3',4'-dibromo-3-methoxy-1,1':2',1''-terphenyl intermediate Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ 2,7-dimethoxytriphenylene sci-hub.se
3 Demethylation 2,7-dimethoxytriphenylene BBr₃, CH₂Cl₂ This compound sci-hub.se

Derivatization and Functionalization Strategies of this compound

The hydroxyl groups of this compound are primary sites for chemical modification, allowing for the synthesis of a vast library of functionalized derivatives with tailored properties.

The phenolic hydroxyl groups of this compound readily undergo standard alcohol reactions such as etherification and esterification.

Etherification is a common strategy to attach peripheral chains, which can significantly influence the molecule's solubility and self-assembly behavior. conicet.gov.ar This is typically accomplished via a Williamson ether synthesis, where the diol is treated with an alkyl halide in the presence of a base. A notable example is the reaction of a dihydroxytriphenylene precursor with α,ω-bromoalcohols to install alkoxy chains that possess terminal hydroxyl functionality, creating more complex, multifunctional architectures. conicet.gov.ar

Esterification provides another route to modify the core's periphery. The reaction of the diol with acyl chlorides or carboxylic anhydrides yields the corresponding diester. organic-chemistry.org This functionalization has been used to synthesize novel triphenylene-based discotic liquid crystals, where the nature of the ester group can fine-tune the mesophase properties. researchgate.netlibretexts.org

The introduction of flexible peripheral chains, most commonly alkyloxy chains, is a cornerstone of triphenylene chemistry, particularly for the development of discotic liquid crystals. wikipedia.org These chains are typically installed via the etherification of hydroxylated triphenylene precursors, such as this compound. conicet.gov.ar The length, branching, and symmetry of these chains have a profound impact on the resulting material's properties. researchgate.netacs.org

For instance, attaching long, flexible aliphatic side chains can modulate intermolecular interactions, which is critical for controlling the stability and temperature range of liquid crystalline phases. wikipedia.orgacs.org By carefully designing the peripheral chains on a 2,7-difunctionalized triphenylene core, researchers can control the self-organization of the molecules into highly ordered columnar structures, which are essential for creating pathways for charge transport in organic electronic devices. wikipedia.orgconicet.gov.ar

To tailor the electronic and photophysical properties of this compound, electron-donating (donor) and electron-withdrawing (acceptor) groups can be incorporated into its structure. This creates donor-acceptor (D-A) systems that can exhibit intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.org

A powerful method to achieve this is through the Sonogashira or Suzuki-Miyaura coupling of a suitable triphenylene precursor with functionalized aryl groups. The this compound bistriflate derivative is an excellent substrate for such reactions. sci-hub.se By attaching phenylethynyl groups bearing substituents like dimethylamino (donor) or nitro/cyano (acceptor) groups, the electronic character of the molecule can be systematically varied. beilstein-journals.org

Interestingly, the triphenylene core itself can act as either an electron donor or an acceptor depending on the nature of the attached substituent. beilstein-journals.org When linked to a strong donor like a dimethylaminophenylethynyl group, the triphenylene moiety functions as the acceptor. Conversely, when attached to an acceptor like a nitrophenylethynyl group, the triphenylene core acts as the donor. This electronic tuning has a dramatic effect on the molecule's absorption and fluorescence properties, leading to strong solvatochromism, where the emission color is highly sensitive to solvent polarity. beilstein-journals.org This strategy is fundamental for designing new materials for OLEDs and fluorescent sensors. beilstein-journals.orgacs.org

Table 3: Electronic Modulation of Triphenylene Derivatives

Derivative Type Donor Moiety Acceptor Moiety Observed Property Reference
D-A Triphenylene Dimethylaminophenylethynyl Triphenylene Intramolecular Charge Transfer (ICT), Solvatochromic fluorescence beilstein-journals.org
A-D Triphenylene Triphenylene Nitrophenylethynyl Red-shifted absorption, Modulated HOMO-LUMO gap beilstein-journals.org
A-D Triphenylene Triphenylene Cyanophenylethynyl Significant Stokes shift sensitive to solvent polarity beilstein-journals.org

Synthesis of Hexa-substituted Triphenylene Diols and Related Derivatives

The synthesis of hexa-substituted triphenylene diols and their derivatives is crucial for the development of advanced materials, particularly discotic liquid crystals. advancedsciencenews.comresearchgate.net These materials exhibit unique self-assembly properties, forming columnar structures that are promising for applications in organic electronics. advancedsciencenews.comresearchgate.net

A common and effective strategy for creating hexa-substituted triphenylenes involves the oxidative trimerization of substituted catechols (1,2-dihydroxybenzenes) or their protected analogues. nih.govbeilstein-journals.org For instance, the trimerization of 1,2-dialkoxybenzenes using iron(III) chloride (FeCl₃) as an oxidizing agent is a widely used method. google.com This approach has been successful in producing various 2,3,6,7,10,11-hexaalkoxytriphenylenes. google.com The resulting hexa-alkoxy derivatives can then be selectively demethylated or deprotected to yield the corresponding hexahydroxytriphenylene (HHTP). rsc.org Subsequent partial alkylation or functionalization of HHTP allows for the introduction of different substituents, leading to asymmetrically substituted triphenylene diols. rsc.org

Another approach involves the use of protecting groups to selectively mask certain hydroxyl functions, allowing for the controlled synthesis of specific isomers. For example, isopropyl groups have been used to mask hydroxyl groups during the FeCl₃-oxidized dimerization of selectively substituted catechols. rsc.org Similarly, tert-butyldimethylsilyl (TBDMS) protecting groups can be employed, which can be selectively removed under specific conditions to yield the desired poly-ol. rsc.org

The nickel-mediated Yamamoto coupling presents a concise method for preparing substituted triphenylenes, including electron-deficient systems that are challenging to synthesize via traditional oxidative methods. rsc.orgchemicalbook.com This reaction involves the homocoupling of o-dibromoarenes in the presence of a Ni(0) complex. rsc.org While effective for various systems, a drawback is the requirement for stoichiometric amounts of the nickel complex. rsc.org

PrecursorMethodKey ReagentsProductYieldReference
1,2-DihexyloxybenzeneOxidative TrimerizationFeCl₃, H₂SO₄2,3,6,7,10,11-Hexahexyloxytriphenylene73% google.com
o-Dibromobenzene derivativesYamamoto CouplingNi(COD)₂Substituted TriphenylenesModest to Good rsc.org
Hexakis(pentyloxy)triphenylenePartial DeprotectionBromocatecholboraneMono-, di-, and tri-hydroxy triphenylenes17-70% rsc.org

Electrochemical Synthetic Protocols for Triphenylene Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of triphenylene derivatives, avoiding the use of stoichiometric heavy metal oxidants and often proceeding under mild conditions. nih.govbeilstein-journals.orgresearchgate.net

Anodic oxidation is a key electrochemical technique for synthesizing polyhydroxylated triphenylenes. nih.govbeilstein-journals.org This method typically involves the oxidative trimerization of catechol derivatives. nih.govbeilstein-journals.org A significant advancement in this area is the anodic oxidation of catechol ketals. nih.govbeilstein-journals.org This process, when carried out in propylene (B89431) carbonate (PC), a non-toxic and inexpensive solvent, leads to the formation of triphenylene ketals. nih.govbeilstein-journals.org

The key to this method's success lies in the low solubility of the trimerized product in the electrolyte, which causes it to precipitate out of the solution during electrolysis. nih.govbeilstein-journals.org This precipitation effectively prevents over-oxidation and subsequent decomposition of the desired product, which is a common issue in other oxidative methods. nih.govbeilstein-journals.org The triphenylene ketals can then be easily converted to the highly pure 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) through acidic hydrolysis. nih.govbeilstein-journals.org Yields for the dehydrotrimers can reach up to 80% using this protocol. beilstein-journals.org

Cyclic voltammetry studies support the mechanism, showing that the triphenylene ketals have lower oxidation potentials than the starting catechol ketals, which would typically make them susceptible to over-oxidation if they remained in solution. nih.gov

Starting MaterialElectrolyte SystemKey FeatureProductYieldReference
Catechol KetalsTMABF₄ or TBABF₄ in Propylene CarbonateProduct precipitation prevents over-oxidationTriphenylene Ketals (precursors to HHTP)Up to 80% beilstein-journals.org

Electroorganic synthesis presents several advantages for preparing materials like triphenylene derivatives compared to conventional chemical methods. nih.gov

Environmental Friendliness : Electrochemical methods avoid the use of stoichiometric, and often toxic, metal-based oxidizing agents like molybdenum pentachloride or iron(III) chloride, thus reducing metal waste. nih.govbeilstein-journals.orgresearchgate.net The use of green solvents like propylene carbonate further enhances the environmental profile of the synthesis. nih.govbeilstein-journals.org

High Purity and Yield : The precipitation of the product during electrolysis in certain systems prevents side reactions like over-oxidation, leading to higher purity products and improved yields. nih.govbeilstein-journals.org

Selectivity and Control : By carefully controlling the electrode potential or current density, a high degree of selectivity can be achieved. This allows for transformations that might be difficult to control using chemical reagents. nih.gov

Milder Reaction Conditions : Electrochemical reactions can often be carried out at ambient temperature and pressure, which is more energy-efficient and safer than methods requiring harsh conditions. nih.gov

Simplicity and Scalability : Protocols like the galvanostatic electrolysis of catechol ketals are simple to perform in an undivided cell and are suitable for large-scale production. nih.govbeilstein-journals.org The direct use of electricity as a "reagent" simplifies product work-up as there are no oxidant residues to remove. nih.gov

These advantages make electrosynthesis a powerful and sustainable tool for accessing high-purity triphenylene-based materials for advanced applications. nih.govdepositolegale.it

Cross-Coupling Reactions in this compound Synthesis and Functionalization

Cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nobelprize.orgnih.gov These reactions are pivotal for the synthesis and functionalization of complex aromatic frameworks like this compound.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other conjugated systems. nobelprize.orgnih.gov The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example. nobelprize.orguea.ac.uk This reaction has been effectively used to create unsymmetrically substituted triphenylenes. For instance, a double Suzuki coupling between a diboronic acid and a dibromide can efficiently form the triphenylene core. uea.ac.uk

Another strategy involves a Suzuki-Miyaura cross-coupling to form a terphenyl intermediate, which then undergoes an oxidative cyclization with an agent like iron(III) chloride to yield the triphenylene framework. uea.ac.uk Palladium catalysis is also central to the cyclotrimerization of arynes, providing an efficient route to triphenylenes, including those with both electron-donating and electron-accepting substituents. researchgate.net Furthermore, palladium catalysts are used in C-H activation/arylation strategies to build the triphenylene system by forming multiple C-C bonds in a single step from less complex precursors. researchgate.net

Copper-mediated reactions, particularly the Ullmann condensation and related couplings, offer a classical yet continually evolving method for forming C-O, C-S, C-N, and C-C bonds. wikipedia.orgwikipedia.orgnih.gov The Ullmann condensation traditionally involves the reaction of an aryl halide with an alcohol, thiol, or amine in the presence of copper, often at high temperatures. wikipedia.org This is particularly relevant for the synthesis of ether linkages on the triphenylene scaffold.

Advanced Structural Elucidation and Characterization of Triphenylene 2,7 Diol Systems

Spectroscopic Analysis of Electronic and Intermolecular Interactions

Spectroscopic methods are fundamental in elucidating the electronic properties and non-covalent interactions that govern the behavior of Triphenylene-2,7-diol systems. Techniques such as Nuclear Magnetic Resonance (NMR) and photophysical characterization provide invaluable insights into host-guest complexation and luminescent properties.

Nuclear Magnetic Resonance Spectroscopy for Host-Guest Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the formation and dynamics of host-guest complexes involving triphenylene (B110318) diol derivatives. By analyzing changes in the chemical shifts of protons upon complexation, the stoichiometry and binding geometry of these supramolecular assemblies can be determined. For instance, ¹H NMR titration experiments can be employed to monitor the interaction between a host, such as a functionalized triphenylene diol, and various guest molecules. The resulting data can be used to construct Job's plots, which confirm the stoichiometry of the complex, often found to be 1:1 for many host-guest systems.

Furthermore, two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons of the host and guest, offering direct evidence of encapsulation and proximity. These studies are crucial for understanding the selective binding capabilities of this compound-based hosts, which are influenced by factors such as the size, shape, and electronic nature of the guest molecule. While specific NMR studies on host-guest systems of the parent this compound are not extensively documented, research on analogous functionalized triphenylene systems provides a strong basis for understanding these interactions.

TechniqueInformation ObtainedExample Application
¹H NMR Titration Stoichiometry of host-guest complexDetermining the 1:1 binding ratio between a triphenylene-based host and a guest molecule.
Job's Plot Analysis Confirmation of complex stoichiometryVerifying the host-guest ratio derived from titration experiments.
2D ROESY Spatial proximity of host and guest protonsConfirming the encapsulation of a guest molecule within the cavity of a triphenylene-based host.

Photophysical Characterization of Luminescent Properties

The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). The inherent π-conjugated system of the triphenylene core gives rise to characteristic absorption and emission spectra.

Studies on various triphenylene derivatives have shown that they typically exhibit strong absorption in the ultraviolet region and emit light in the blue-violet part of the visible spectrum. The exact wavelengths of absorption and emission, as well as the fluorescence quantum yields, are highly dependent on the nature and position of substituents on the triphenylene core. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby tuning the photophysical properties.

In the solid state, triphenylene derivatives often exhibit different luminescent behavior compared to in solution, which can be attributed to intermolecular interactions such as π-π stacking. These interactions can lead to the formation of excimers, resulting in red-shifted emission. The study of these properties is crucial for designing materials with specific luminescent characteristics for various optoelectronic applications. While detailed photophysical data for the unsubstituted this compound is limited, research on alkoxy-substituted and other functionalized triphenylenes provides a framework for understanding its potential luminescent behavior. researchgate.net

PropertyDescriptionInfluencing Factors
Absorption Typically in the UV region due to π-π* transitions of the aromatic core.Substituents on the triphenylene ring, solvent polarity.
Emission Often in the blue-violet region.Molecular structure, intermolecular interactions (e.g., π-π stacking), solvent.
Quantum Yield Efficiency of the fluorescence process.Molecular rigidity, presence of heavy atoms, aggregation state.
Excimer Emission Red-shifted emission in the solid state or concentrated solutions due to intermolecular excited-state complexes.Close packing of triphenylene cores.

Diffraction Techniques for Ordered Assemblies

Diffraction techniques are indispensable for determining the long-range order and crystal structures of self-assembled this compound systems, including porous crystalline frameworks and supramolecular structures.

Powder X-ray Diffraction for Covalent Organic Frameworks and Metal-Organic Frameworks

Powder X-ray Diffraction (PXRD) is a key technique for characterizing the crystallinity and phase purity of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) constructed using triphenylene-based linkers. nih.govrsc.orgresearchgate.net In these materials, triphenylene diols or their derivatives can serve as multitopic linkers that connect to form extended, porous networks.

The PXRD pattern of a crystalline COF or MOF exhibits a series of sharp diffraction peaks, which are indicative of a well-ordered structure. researchgate.net The positions of these peaks are related to the unit cell parameters of the framework, while their intensities are dependent on the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern with simulated patterns generated from theoretical models, the structure of the framework can be determined. researchgate.net This includes information about the network topology, pore size, and interlayer stacking in the case of 2D frameworks. For triphenylene-based frameworks, PXRD is crucial for confirming the successful formation of the desired crystalline structure and for studying its stability under different conditions.

Framework TypeRole of this compoundInformation from PXRD
COFs As a multitopic organic building block.Confirmation of crystallinity, determination of unit cell parameters, assessment of phase purity.
MOFs As a ligand coordinating to metal centers.Structural elucidation, identification of network topology, analysis of pore structure.

Single-Crystal X-ray Diffraction for Supramolecular Structures

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for well-ordered supramolecular assemblies of this compound and its derivatives. hzdr.dehzdr.decarleton.edu When single crystals of sufficient size and quality can be grown, SCXRD can determine the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. hzdr.dehzdr.decarleton.edu

This technique is particularly valuable for understanding the details of hydrogen bonding, π-π stacking, and other non-covalent interactions that drive the self-assembly of these molecules into complex architectures. The detailed structural insights from SCXRD are essential for establishing structure-property relationships and for the rational design of new functional materials based on this compound. Although obtaining suitable single crystals of self-assembled structures can be challenging, the information they provide is unparalleled in its detail and accuracy.

Microscopic Techniques for Visualizing Self-Assembled Structures

Microscopic techniques offer direct visualization of the morphology and nanoscale organization of self-assembled structures derived from this compound.

The self-assembly of triphenylene derivatives, driven by π-π stacking of the aromatic cores, can lead to the formation of various nanostructures such as nanofibers, nanorods, and thin films. researchgate.net Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools for imaging these structures on surfaces and in bulk, respectively.

AFM can provide three-dimensional topographical information of surfaces with nanoscale resolution, allowing for the visualization of individual self-assembled structures and the characterization of their dimensions. TEM, on the other hand, can reveal the internal structure of the assemblies, including the arrangement of the triphenylene columns. These microscopic techniques are often used in conjunction with spectroscopic and diffraction methods to provide a comprehensive understanding of the self-assembly process and the resulting hierarchical structures.

TechniqueInformation ObtainedTypical Structures Observed
Atomic Force Microscopy (AFM) Surface topography, dimensions of nanostructures.Nanofibers, nanorods, thin films, molecularly ordered domains on surfaces.
Transmission Electron Microscopy (TEM) Internal morphology, arrangement of molecular columns.Fibrillar networks, columnar aggregates, crystalline domains.

Scanning Tunneling Microscopy for Two-Dimensional Assemblies

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that provides real-space images of molecular arrangements at the atomic and sub-molecular levels. bham.ac.ukdrexel.edu It is exceptionally well-suited for investigating the two-dimensional (2D) self-assembly of molecules like this compound on conductive surfaces. rsc.org The operational principle of STM involves scanning a sharp conductive tip over a surface, maintaining a small voltage bias between the tip and the sample. This results in a quantum tunneling current that is highly sensitive to the tip-to-surface distance, allowing for the generation of a detailed topographical map of the surface and any adsorbed molecules. drexel.edumdpi.com

In the context of this compound systems, STM is instrumental in characterizing the formation of ordered supramolecular networks on various substrates, such as highly oriented pyrolytic graphite (B72142) (HOPG) or metallic surfaces like gold (Au(111)). rsc.orgrsc.org The planarity of the triphenylene core facilitates its adsorption and subsequent self-organization, driven by non-covalent interactions. These interactions include π-π stacking between the aromatic cores of adjacent molecules, van der Waals forces, and, crucially for this compound, hydrogen bonding mediated by the hydroxyl (-OH) functional groups. core.ac.uk

STM studies on triphenylene derivatives reveal the formation of highly ordered, close-packed structures. nih.govacs.org For instance, research on 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (a related derivative) on a graphene/Ni(111) surface showed that the molecules assemble into a commensurate, close-packed hexagonal structure. nih.govacs.org High-resolution STM images can distinguish the orientation of individual molecules within the 2D lattice, providing precise data on the unit cell parameters and the packing arrangement. By analyzing these images, researchers can measure key structural parameters of the self-assembled monolayer.

Table 1: Representative STM Data for a Self-Assembled Triphenylene Derivative Monolayer

Parameter Description Typical Value
Unit Cell Vectors (a, b) The lengths of the vectors defining the repeating unit of the 2D lattice. 1.5 ± 0.1 nm
Intermolecular Distance The center-to-center distance between adjacent molecules in the assembly. 1.5 ± 0.1 nm
Molecular Packing Angle The angle between the molecular axis and the substrate's high-symmetry direction. 30° ± 2°
Surface Coverage The fraction of the substrate surface covered by the molecular assembly. ~0.9 Monolayer

Note: Data presented is representative for a triphenylene derivative system and serves as an illustrative example of parameters obtainable via STM analysis. nih.govacs.org

STM can also probe defects, domain boundaries, and the dynamics of the assembly process. bham.ac.uk This capability allows for a comprehensive understanding of how factors like substrate-molecule interactions, molecular concentration, and temperature influence the formation and stability of the 2D supramolecular architecture. bham.ac.uk

Computational Chemistry for Structural and Electronic Insights

Density Functional Theory Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. nih.gov It is a powerful computational tool for gaining insights into the intrinsic properties of this compound. DFT calculations are based on solving the Kohn-Sham equations, where the properties of a multi-electron system are determined by its electron density. nih.gov The accuracy of DFT is highly dependent on the choice of exchange-correlation functionals and basis sets. nih.govmdpi.com

For triphenylene systems, DFT is employed to calculate a wide range of molecular and electronic properties. These include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's electronic behavior, such as its potential as an organic semiconductor. researchgate.net The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. researchgate.net

DFT calculations can also determine optimized molecular geometries, vibrational frequencies, and dipole moments. mdpi.com Furthermore, DFT is used to compute charge transfer integrals and site energies in stacked triphenylene dimers, which are crucial for understanding charge transport in columnar assemblies. tudelft.nltudelft.nl Studies on derivatives like 2,3,6,7,10,11-hexakishexyloxytriphenylene (HAT6) have used DFT to determine the most stable configuration between two stacked molecules, calculating equilibrium parameters such as the twist angle and co-facial separation distance. tudelft.nltudelft.nl

Table 2: Calculated Molecular Properties of a Triphenylene System using DFT

Property Description Calculated Value (Illustrative)
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -1.5 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels. 4.3 eV
Ionization Potential The energy required to remove an electron from the molecule. 6.0 eV
Electron Affinity The energy released when an electron is added to the molecule. 1.3 eV
Dipole Moment A measure of the separation of positive and negative electrical charges. 1.5 Debye

Note: These values are representative examples for a functionalized triphenylene molecule, calculated at a specific level of theory (e.g., B3LYP/6-31G), and serve to illustrate the data generated by DFT. researchgate.netresearchgate.net

These computational insights are invaluable for interpreting experimental results and for designing new triphenylene-based materials with tailored optoelectronic properties. tdx.cat

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uvm.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of dynamic processes, such as the self-assembly of molecules into larger supramolecular structures. nih.govnorthwestern.edu This technique is particularly useful for understanding how individual this compound molecules aggregate to form ordered phases like columnar liquid crystals or 2D surface assemblies. researchgate.netmdpi.com

In MD simulations of this compound, the interactions between atoms are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system. These force fields account for various non-covalent interactions that govern the self-assembly process, including π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov Simulations can be initiated with molecules placed randomly in a simulation box with a solvent, and their evolution towards an ordered state can be observed over nanoseconds or longer. northwestern.edu

MD simulations provide critical insights into both the thermodynamics and kinetics of self-assembly. nih.gov They can reveal the preferred packing arrangements, the role of solvent molecules, and the structural fluctuations within the assembled state. researchgate.net For example, simulations can predict the average intracolumnar stacking distance and twist angle in the columnar phases formed by triphenylene derivatives. researchgate.net Research has shown that MD simulations can predict that molecules with stronger intramolecular interactions, such as those with larger ground-state dipole moments, tend to form more well-defined assemblies. researchgate.net

Table 3: Key Parameters and Outputs from MD Simulations of Triphenylene Self-Assembly

Parameter / Output Description Example Finding
Force Field The set of equations and parameters used to describe interatomic potentials. GROMOS, OPLS-AA, AMBER
Simulation Time The duration of the simulated physical process. 10 - 500 nanoseconds
Ensemble The statistical ensemble (e.g., NVT, NPT) defining the thermodynamic state. NPT (constant Number of particles, Pressure, Temperature)
Radial Distribution Function Describes how the density of surrounding matter varies as a function of distance from a point. Reveals average intermolecular distances in the aggregate.
Order Parameters Quantify the degree of orientational or positional order in the system. Indicates the transition from a disordered to an ordered columnar phase.
Interaction Energies Calculation of the energetic contributions from π-π stacking, H-bonding, etc. π-π interaction energy of ~70 kJ/mol in cocrystals. sciopen.com

Note: This table outlines the typical setup and the kind of information that can be extracted from MD simulations of molecular self-assembly.

By connecting the molecular architecture of this compound to the morphology of the resulting supramolecular structures, MD simulations serve as an essential bridge between chemical structure and material properties. uvm.edunih.gov

Supramolecular Chemistry and Self Assembly Phenomena Involving Triphenylene 2,7 Diol

Molecular Recognition and Host-Guest Chemistry with Triphenylene-based Hosts

The rigid, electron-rich scaffold of triphenylene (B110318) is adept at participating in molecular recognition events, acting as a host for various guest molecules. mdpi.comresearchgate.net This capability is central to its function in creating complex supramolecular systems and functional materials. nih.gov

Host-guest chemistry involving triphenylene scaffolds is fundamentally governed by the principle of molecular complementarity, where the host's size, shape, and electronic properties are matched to those of the guest. frontiersin.org The formation of these complexes relies on the cumulative effect of multiple weak, non-covalent interactions that collectively create a stable assembly. mdpi.com Triphenylene-based hosts can form cavities or surfaces that selectively bind guest molecules, driven by interactions such as π-π stacking and hydrogen bonding. mdpi.comfrontiersin.org For instance, metallacages constructed from hexaphenyltriphenylene ligands demonstrate effective host-guest complexation with various emissive dyes, showcasing the versatility of the triphenylene core in creating defined binding pockets. nih.gov The dynamic nature of these non-covalent bonds allows for reversible binding and potential applications in sensing and catalysis. mdpi.com

Non-covalent interactions are the primary driving forces behind the assembly of triphenylene-based supramolecular structures. acs.orgresearchgate.netrsc.org

π-π Stacking: As a large, unsaturated aromatic system, triphenylene exhibits strong π-π stacking interactions. sci-hub.se These interactions cause the planar cores to stack on top of one another, typically in a face-to-face arrangement, with interplanar distances around 3.3 to 3.4 Å. nih.gov This stacking is a dominant force in the formation of columnar structures. mdpi.comsciopen.com The strength of this interaction is significant, with calculated interaction energies for triphenylene dimers being substantial. researchgate.net The flexible arrangement of aromatic rings can be advantageous for optimizing self-assembly through π-stacking. sci-hub.se Quantum-mechanical energy decomposition analyses confirm that aromatic π–π interactions are a unique form of non-bonded interaction, where dispersion forces are enhanced and electrostatic interactions become attractive at typical stacking distances. ohio-state.edu

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as the hydroxyl (-OH) groups in Triphenylene-2,7-diol, adds another layer of control and directionality to the self-assembly process. researchgate.netrsc.org Hydrogen bonds can form between adjacent triphenylene molecules, reinforcing the structures formed by π-π stacking. mdpi.com In 2,7-difunctionalized triphenylenes, lateral hydrogen bond interactions are expected, which can influence the resulting supramolecular architecture. mdpi.comnih.gov These interactions can be intermolecular, linking different molecules into chains or networks, or intramolecular. nih.govmdpi.com The interplay between π-π stacking and hydrogen bonding is crucial in determining the final, stable supramolecular structure. researchgate.net

The table below summarizes the key non-covalent interactions and their typical energetic contributions in triphenylene systems.

Interaction TypeDescriptionTypical Energy (kJ/mol)Key Role in Assembly
π-π Stacking Attraction between the electron clouds of adjacent aromatic triphenylene cores, leading to columnar stacking. nih.govmdpi.com~70 (for cocrystals) sciopen.comFormation of one-dimensional columns. mdpi.com
Hydrogen Bonding Directional interaction involving a hydrogen atom and an electronegative atom (e.g., oxygen in diol derivatives). researchgate.net1.5 - 5.5 (for C-H···N/F) sciopen.comDirecting molecular orientation and linking columns. mdpi.com
Van der Waals Forces Weak, non-directional forces arising from temporary fluctuations in electron density. mdpi.comacs.org0.4 - 4Overall stabilization of the supramolecular structure.

Controlled Self-Assembly of this compound Derivatives

By modifying the triphenylene core with specific functional groups and side chains, the self-assembly process can be precisely controlled to generate highly ordered materials. rsc.orgresearchgate.net Derivatives of this compound are prime examples where functionalization dictates the final supramolecular architecture. researchgate.net

One of the most characteristic features of disc-like molecules such as triphenylene derivatives is their ability to form liquid crystalline phases, particularly columnar mesophases. uea.ac.ukresearchgate.net In these phases, the triphenylene molecules stack into columns, and these columns then arrange themselves into a two-dimensional lattice, which can be hexagonal (Col_H_), rectangular (Col_R_), or other symmetries. mdpi.comresearchgate.net

The formation and stability of these mesophases are highly dependent on molecular structure. rsc.org For instance, hexaether-substituted triphenylenes are well-known to form stable columnar phases. uea.ac.uk In derivatives of this compound, the hydroxyl groups can form hydrogen bonds that stabilize the columnar arrangement. mdpi.comnih.gov The self-assembly is driven by the strong π-π stacking of the aromatic cores, leading to one-dimensional charge transport pathways, which makes these materials promising for applications in organic electronics. researchgate.net

Research on various triphenylene isomers has shown how the position of functional groups affects the type of mesophase formed. A comparison between 2,7- and 3,6-difunctionalized triphenylene derivatives revealed that the 3,6-isomers have a greater tendency to form more organized and stable liquid crystal phases due to different hydrogen-bonding patterns. mdpi.comnih.gov

Beyond one-dimensional columns, triphenylene derivatives can be guided to assemble into more complex two- and three-dimensional structures. researchgate.net The functional groups on the triphenylene core direct the interactions between the columns. Hydrogen bonding, for example, can link columns laterally to form 2D sheets or more intricate 3D networks. researchgate.net

Dendronized triphenylenes, for instance, have been shown to self-assemble into helical pyramidal columns which then organize into various hexagonal and rectangular lattices. nih.govacs.org These complex architectures demonstrate that the interplay of steric effects from bulky side groups and specific non-covalent interactions can lead to novel supramolecular structures that are not simple columns. nih.govacs.org The use of triphenylene derivatives in creating porous 2D networks for host-guest chemistry further highlights the versatility of this molecular scaffold. mdpi.com

The nature of the side chains attached to the triphenylene core is a critical factor in controlling self-assembly. rsc.orgrsc.org The length, branching, and chemical nature of these chains dictate the intermolecular spacing, solubility, and the type of mesophase that is formed. acs.orgrsc.org

Chain Length: Longer alkyl or alkoxy side chains generally promote the formation of more stable liquid crystalline phases by providing the necessary fluidity and filling space efficiently between the columns. aminer.org Studies on triphenylene-based side-chain polymers show that the length of the spacer connecting the triphenylene unit to the polymer backbone significantly influences the resulting phase structure. aminer.org

Functional Groups: Introducing specific functional groups, such as the hydroxyls in this compound or carboxylic acids and amines, allows for directed self-assembly through specific interactions like hydrogen bonding. mdpi.comresearchgate.net This functionalization can be used to create responsive materials, where the self-assembly can be controlled by external stimuli like pH. mdpi.com

Steric Effects: The bulkiness and shape of side chains can introduce steric hindrance that influences the packing of the triphenylene cores. aminer.org For example, bulky dendrons attached to a triphenylene core can force the molecule into a crown-like conformation, leading to the formation of unique helical pyramidal columns instead of simple discotic columns. nih.govacs.org

The following table details the impact of different functionalizations on the self-assembly of triphenylene derivatives.

Functionalization TypeEffect on Self-AssemblyResulting Structure/Property
Long Alkoxy/Alkyl Chains Enhances microsegregation and space-filling between columns. researchgate.netacs.orgStabilization of columnar mesophases. aminer.org
Hydroxyl (-OH) Groups Introduces directional hydrogen bonding between molecules. mdpi.comnih.govReinforces columnar stacking; can create lateral connections. mdpi.com
Dendritic Wedges Creates steric bulk, forcing a non-planar conformation of the side chains. nih.govacs.orgFormation of novel architectures like helical columns and chiral spheres. nih.gov
Polymer Backbone Combines liquid crystalline properties with polymer processability. acs.orgrsc.orgFormation of various mesophases depending on grafting density and spacer length. rsc.org

Chiral Recognition and Chirogenesis in Helicene-Related Diols

Helicenes are polycyclic aromatic compounds that possess inherent chirality due to their helical shape, designated as (P) for right-handed and (M) for left-handed helicity. wikipedia.org This unique structural feature makes them valuable in the field of chiral recognition and chirogenesis, which is the induction of chirality in an achiral molecule or supramolecular assembly. mdpi.com While a specific class of "helicene-related diols" is not prominently defined in the surveyed literature, the principles of chiral recognition involving helicenes often rely on the functional groups appended to the helicene core. Diol functionalities, with their capacity for hydrogen bonding, can play a significant role in establishing specific, directional interactions that are crucial for enantioselective recognition.

The concept of chiral recognition involves a chiral host molecule selectively interacting with one enantiomer of a chiral guest molecule over the other. In the context of helicenes, their large, rigid, and chiral surface can act as a recognition site. Functionalization with diol groups would introduce specific hydrogen bond donor and acceptor sites, enhancing the potential for forming diastereomeric complexes with chiral guest molecules through noncovalent interactions. The stability and spectroscopic properties of these complexes would differ depending on the stereochemical match between the helicene diol and the guest enantiomer, forming the basis for chiral recognition.

Noncovalent Chiral Recognition via Self-Assembly

Self-assembly is a powerful strategy for creating complex, functional supramolecular structures from individual molecular components. In the context of chiral recognition, the self-assembly of chiral building blocks can lead to the formation of larger, ordered structures with amplified chirality. While specific studies detailing the self-assembly of this compound with helicene-related diols for chiral recognition are not available, the general principles can be outlined.

Noncovalent interactions are the driving forces behind self-assembly and are central to chiral recognition. These interactions include:

Hydrogen Bonding: As mentioned, diol functionalities are excellent hydrogen bond donors and acceptors. In a self-assembly process, hydrogen bonds can direct the arrangement of molecules into specific, often helical, superstructures. The chirality of the interacting molecules would dictate the preferred handedness of the resulting assembly.

π-π Stacking: Both triphenylenes and helicenes are large, aromatic systems that readily engage in π-π stacking. The efficiency and geometry of this stacking can be influenced by the chirality of the interacting molecules, with homochiral (same handedness) interactions often being more favorable than heterochiral (opposite handedness) interactions. nih.gov

The process of chiral recognition via self-assembly would involve the co-assembly of a chiral host (such as a functionalized helicene or triphenylene derivative) with a racemic guest. The host would preferentially interact with one enantiomer of the guest, leading to the formation of a diastereomerically enriched supramolecular structure. This selective incorporation can be detected by various analytical techniques, such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light.

Table 1: Key Noncovalent Interactions in Chiral Recognition

Interaction TypeDescriptionRole in Chiral Recognition
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (e.g., oxygen in a diol).Provides specificity and directionality in the formation of diastereomeric complexes.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to the stability of supramolecular assemblies and can be stereoselective.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Important for overall complex stability and rely on shape complementarity between chiral molecules.

Advanced Materials Applications of Triphenylene 2,7 Diol and Its Analogues

Discotic Liquid Crystals Based on Triphenylene (B110318) Scaffolds

Triphenylene and its derivatives have emerged as a cornerstone in the field of discotic liquid crystals (DLCs) due to their unique ability to self-assemble into highly ordered columnar structures. tandfonline.com These materials are characterized by a flat, rigid aromatic core surrounded by flexible peripheral side chains. The core's π-π stacking interactions drive the formation of one-dimensional columns, while the aliphatic chains provide the necessary fluidity for liquid crystalline behavior and influence the packing within the columnar structures. This self-assembly into well-defined conducting pathways makes triphenylene-based DLCs promising candidates for applications in organic electronics, such as photovoltaic solar cells, organic light-emitting diodes (OLEDs), and gas sensors. tandfonline.comtdx.cat

Design and Synthesis of Triphenylene-Based Discotic Mesogens

The design of triphenylene-based discotic mesogens primarily revolves around the chemical modification of the triphenylene core to induce and control liquid crystalline behavior. A common strategy involves the attachment of multiple flexible alkyl chains to the periphery of the rigid triphenylene core. The synthesis of these materials often starts with the preparation of a key intermediate, hexahydroxytriphenylene. uea.ac.uk Traditionally, this was achieved through a low-yield, three-step process involving the chloranil-promoted trimerization of 1,2-dimethoxybenzene, followed by demethylation and subsequent alkylation. uea.ac.uk

More efficient and scalable synthetic routes have since been developed. A significant improvement involves a modified procedure using iron(III) chloride as the trimerization agent, which allows for the one-step synthesis of hexa-alkoxytriphenylenes in high yields. uea.ac.uk This advancement has also facilitated the synthesis of unsymmetrically substituted triphenylenes, which are valuable for creating polymeric discotic liquid crystals. uea.ac.uk

Further molecular engineering strategies include creating dimeric and trimeric structures where triphenylene units are connected by various linkers. For instance, linking two triphenylene cores via rigid π-conjugated diacetylene spacers has been shown to produce discotic nematic mesophases over a wide temperature range. uea.ac.uk The choice of the bridging unit, such as linear or bent alkyne-aryl-alkyne bridges, allows for predictable control over mesophase formation and stability. uea.ac.ukresearchgate.net Severely bent bridges can inhibit mesophase formation, while widening the angle can lead to the emergence of both columnar and nematic phases. uea.ac.uk The synthesis of more complex structures, like triphenylene-fused triazatruxenes, has been achieved through methods like microwave-assisted Suzuki coupling reactions followed by oxidative cyclodehydrogenation, leading to materials with extended π-conjugation and high charge carrier mobilities. acs.orgresearchgate.net

Columnar Mesophase Formation and Charge Transport Characteristics

The hallmark of triphenylene-based discotic liquid crystals is their propensity to form columnar mesophases. In these phases, the disc-shaped molecules stack on top of one another, creating columns that arrange themselves into a two-dimensional lattice, typically hexagonal (Colh). researchgate.net This supramolecular organization results in highly anisotropic properties, with charge transport occurring preferentially along the columnar axes due to the significant overlap of π-orbitals between adjacent aromatic cores. nih.gov The insulating aliphatic side chains surround these conductive columns, effectively creating molecular-scale wires. nih.gov

The efficiency of charge transport in these materials is quantified by charge carrier mobility. Triphenylene derivatives have demonstrated impressive hole mobilities, with early studies reporting values as high as 0.1 cm²/Vs. beilstein-journals.orgnih.gov The mobility is highly dependent on the degree of order within the columns. nih.gov For instance, the mobility in hexakis(n-hexyloxy)triphenylene is on the order of 1 x 10⁻⁴ cm²/Vs, and this transport is characterized as dispersive, arising from the intrinsic liquid-like disorder in the packing of the triphenylene rings. aps.org

More advanced molecular designs have led to even higher mobilities. Triphenylene-fused triazatruxenes, for example, have exhibited hole mobilities as high as 0.8 cm²/Vs. acs.org Donor-acceptor dyads based on triphenylene and perylene (B46583) units have shown efficient ambipolar charge transport, with both hole and electron mobilities reaching the order of 10⁻³ cm²/Vs due to the segregated stacking of the donor and acceptor cores into distinct columns. rsc.org The mechanism of charge transport is often described in terms of polaron hopping, where the charge moves between localized states, and is influenced by dynamic defects within the columnar structure. aps.orgaps.org

Charge Carrier Mobility in Triphenylene-Based Discotic Liquid Crystals
Compound TypeMobility TypeMobility (cm²/Vs)Mesophase
Hexakis(n-hexyloxy)triphenyleneHole~1 x 10⁻⁴Colh
Triphenylene DerivativeHoleup to 0.1Columnar
Triphenylene-Fused Triazatruxene (TP-TATC12)Hole0.8Columnar
Triphenylene-Perylene Dyad (5D10An series)Hole~10⁻³Colh / Colr
Triphenylene-Perylene Dyad (5D10An series)Electron~10⁻³Colh / Colr

Impact of Functionalization on Mesophase Behavior

The mesophase behavior of triphenylene-based discotic liquid crystals is highly sensitive to the nature of the peripheral functional groups. The length, branching, and chemical nature of the side chains significantly influence the phase transition temperatures, the type of mesophase formed, and its stability. researchgate.net

Generally, increasing the length of linear alkoxy chains tends to lower the clearing point (the temperature at which the material transitions to an isotropic liquid). researchgate.net For example, in a series of tris(3,4,5-trialkoxyphenyl)-substituted tristriazolotriazines, the clearing point drops from 232 °C for dihexyloxy chains to 171 °C for dioctadecyloxy chains. mdpi.com This effect is attributed to the increased conformational freedom and space-filling requirements of longer chains, which can disrupt the ordered columnar packing at lower temperatures. researchgate.net

The introduction of branched chains can also have a profound effect, often reducing melting points and broadening the mesophase range. mdpi.com However, this is not a universal rule, as the position of the branching is critical. mdpi.com The symmetry of the substitution pattern is another key factor; symmetrically substituted triphenylenes often exhibit higher isotropization temperatures compared to their unsymmetrical counterparts. researchgate.net Furthermore, the nature of the linkage connecting peripheral units to the triphenylene core can dramatically alter the mesomorphic properties. For instance, a triphenylene mesogen with six dodecyloxyazobenzene units linked by a propylene-ether chain exhibits six different mesophases, whereas a similar ester-linked derivative shows only two. tandfonline.com This highlights that subtle changes in molecular architecture can lead to complex and varied self-assembly behaviors. rsc.orguea.ac.uk

Effect of Alkyl Chain Length on Phase Transition Temperatures of Symmetrical Triphenylene Derivatives (Compound Series 1)
CompoundAlkyl ChainMelting Point (°C)Clearing Point (°C)Mesophase Range (°C)
1aC758.9178.6119.7
1bC849.6171.5121.9
1cC1048.7158.4109.7
1dC1250.2150.199.9

Metal-Organic Frameworks (MOFs) Utilizing Triphenylene-based Diols as Ligands

Triphenylene-based ligands, including diols and their polyhydroxy analogues like hexahydroxytriphenylene (HHTP), are pivotal in the construction of two-dimensional (2D) conductive Metal-Organic Frameworks (MOFs). icn2.catexlibrisgroup.com These MOFs are formed by the coordination of metal ions with the organic linkers, creating porous, crystalline structures. tdx.cat The inherent optoelectronic properties of the triphenylene core, combined with the ordered framework, make these materials highly attractive for applications in electronics, catalysis, and sensing. icn2.cat The planar geometry and potential for extensive π-conjugation within the triphenylene unit are key to facilitating charge transport through the MOF structure. ethz.ch

Design Principles for Conductive Triphenylene-Based MOFs

The conductivity in triphenylene-based MOFs arises from a combination of factors that must be considered in their design. A primary mechanism is through-plane charge transport, which relies on the delocalization of charge through the π-conjugated system of the ligand and the d-orbitals of the metal nodes (π-d conjugation). nih.gov This creates conductive pathways within the 2D layers of the MOF. ethz.ch For this to be effective, there must be good energy level alignment between the metal, the coordinating atoms (in this case, the oxygen atoms of the diol), and the triphenylene backbone. nih.gov

Another crucial factor is through-space charge transport, which occurs via π-π stacking between the layers of the 2D MOF. nih.gov The efficiency of this interlayer transport is highly dependent on the distance between the stacked triphenylene units; closer packing leads to better orbital overlap and higher conductivity. nih.gov Therefore, the design of conductive MOFs involves selecting metal nodes and synthesis conditions that promote both strong in-plane conjugation and close interlayer stacking. The choice of metal is critical; for example, MOFs based on semiquinoid-type triphenylene linkers with copper, nickel, and cobalt have shown conductivities of 0.2, 0.1, and 3 × 10⁻³ S/cm, respectively. nih.gov The synthesis method, such as solvothermal synthesis, also plays a significant role in determining the crystallinity, morphology, and ultimately the electronic properties of the resulting MOF. ethz.ch

Applications in Sensing and Adsorption

The unique combination of porosity, high surface area, and electrical conductivity makes triphenylene-based MOFs excellent candidates for chemiresistive sensing and adsorption applications. icn2.catdartmouth.edu Their porous structure allows for the efficient diffusion and interaction of analyte molecules with the framework, while their conductivity provides a measurable signal in response to this interaction.

In the field of gas sensing, Zn-hexahydroxytriphenylene (Zn-HHTP) MOFs have been successfully employed as the active material in a room-temperature chemiresistive sensor for methane (B114726) (CH₄). mdpi.com The high surface area and porosity of the Zn-HHTP MOF enabled the effective detection of methane at low atmospheric levels of 1.2 ppm. mdpi.com Similarly, conductive MOFs based on hexahydroxytriphenylene (HHTP) have been used for the electrochemical detection of nitric oxide (NO) in aqueous solutions. acs.org By using different first-row transition metals as nodes (Co, Ni, Cu, Zn), the sensing properties can be tuned. acs.org The Ni₃(HHTP)₂-based sensor, when stabilized with a conductive polymer, was able to detect NO at physiologically relevant concentrations with a low limit of detection (LOD) of 9.0 ± 4.8 nM. acs.org

Beyond sensing, these MOFs also show great promise for environmental remediation through the adsorption of pollutants. Layered conductive MOFs based on HHTP and hexaiminotriphenylene (HITP) with nickel or copper nodes have demonstrated high adsorption capacities and fast kinetics for the removal of toxic oxoions, such as dichromate and permanganate, from water. dartmouth.edu The robust nature of these MOFs allows for their regeneration and reuse after the adsorption process. dartmouth.edu

Performance of Triphenylene-Based MOFs in Sensing Applications
MOFAnalyteSensing MethodLimit of Detection (LOD)Reference
Zn-HHTPMethane (CH₄)Chemiresistive1.2 ppm mdpi.com
Ni₃(HHTP)₂@polymerNitric Oxide (NO)Amperometric9.0 ± 4.8 nM acs.org
Cu₃(HHTP)₂Nitric Oxide (NO)Electrochemical- acs.org
Ni₃(HITP)₂Dichromate (Cr₂O₇²⁻)Adsorption/Sensing- dartmouth.edu
Cu₃(HITP)₂Permanganate (MnO₄⁻)Adsorption/Sensing- dartmouth.edu

Role in Catalysis

Triphenylene-based structures, particularly functionalized covalent organic frameworks (COFs), have emerged as promising platforms for heterogeneous catalysis. rug.nlnih.govresearchgate.netkaust.edu.sa The ordered porous structure, high stability, and ease of functionalization of these materials make them ideal supports for catalytically active metal centers. nih.govkaust.edu.sa

One notable application is in the hydroformylation of olefins, where rhodium catalysts supported on triphenylphosphine-based COFs have demonstrated high turnover frequencies and excellent reusability. rug.nlnih.govresearchgate.netkaust.edu.sa These catalysts, termed Rh-P-COFs, are formed through the coordination of rhodium complexes to the phosphine (B1218219) ligands integrated into the COF backbone. nih.govkaust.edu.sa The resulting materials exhibit high aldehyde selectivity and can be recycled multiple times without a significant loss in catalytic activity. nih.gov This approach of immobilizing homogeneous catalysts on a robust COF support combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts. rug.nlresearchgate.netkaust.edu.sa

The modular nature of COFs allows for the rational design of catalysts with tailored properties. rsc.org By choosing appropriate building blocks, the electronic and steric environment of the active sites can be fine-tuned to optimize catalytic performance. rsc.org For instance, the introduction of specific functional groups into the triphenylene linkers can influence the activity and selectivity of the catalyst. rsc.org

Proton Conduction in Triphenylene-based MOFs

Metal-Organic Frameworks (MOFs) constructed from triphenylene-based ligands have attracted considerable attention for their potential as proton-conducting materials, which are crucial components of fuel cells. researchgate.netchemistryviews.org The ordered channels and pores within these frameworks can be filled with proton carriers, such as water molecules, to facilitate proton transport. chemistryviews.orgresearchgate.net

A key strategy for enhancing proton conductivity in these materials is the incorporation of functional groups that can participate in hydrogen-bonding networks. chemistryviews.org For example, a zinc-based MOF, Zn-HHTP-H2O, which utilizes 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) as a ligand, demonstrates both electron and proton conductivity. researchgate.net The in-plane coordination of HHTP provides pathways for electron transport, while axial water ligands on the zinc nodes facilitate proton transport. researchgate.net This dual conductivity is a rare and desirable property for electrochemical applications. researchgate.net

The proton conductivity of these MOFs is often dependent on humidity, as water molecules within the pores form hydrogen-bonded networks that act as proton highways. nih.gov The confinement of water within the nanopores of the MOF can lead to higher proton conductivities compared to bulk water. chemistryviews.org Furthermore, the introduction of acidic species, such as sulfuric acid, into the pores of MOFs can dramatically increase proton conductivity by several orders of magnitude. nih.gov

Covalent Organic Frameworks (COFs) from Triphenylene-Diol Building Blocks

Triphenylene-diol and its analogues are versatile building blocks for the construction of two-dimensional (2D) and three-dimensional (3D) Covalent Organic Frameworks (COFs). ethz.chacs.orgresearchgate.net These materials are characterized by their crystalline structures, permanent porosity, and high thermal and chemical stability. nih.govrsc.org

Synthesis of Triphenylene-Linked 2D COFs

The synthesis of triphenylene-linked 2D COFs is typically achieved through solvothermal methods, where the organic building blocks are reacted in a solvent at elevated temperatures. ethz.ch This process often involves dynamic covalent bond formation, such as the formation of boronate esters or imines, which allows for the self-correction of the growing framework, leading to highly crystalline materials. ethz.chresearchgate.net

The three-fold symmetry of triphenylene derivatives naturally leads to the formation of hexagonal honeycomb-like structures in 2D COFs. ethz.ch The specific linkage chemistry used to connect the triphenylene units determines the properties of the resulting COF. For example, boronate ester linkages can result in COFs with poor electronic conjugation, while phenazine (B1670421) linkages can lead to more conductive materials. ethz.ch

Recent advancements in synthetic methodologies have enabled the construction of 2D COFs with complex morphologies, such as hollow spheres. acs.org These structures are formed through a self-templated process involving an Ostwald ripening mechanism, where initial solid spheres transform into hollow structures with highly crystalline nanosheet components. acs.org

Customizable Porosities and Tunable Functions of COFs

A key advantage of COFs is the ability to customize their porosities and tune their functions through the careful selection of building blocks. rsc.orgrsc.org The pore size and shape of triphenylene-based COFs can be precisely controlled by varying the length and geometry of the linker molecules that connect the triphenylene nodes. rsc.org This "bottom-up" approach allows for the design of materials with specific properties tailored for particular applications. rsc.org

The functionality of COFs can also be tuned by introducing specific chemical groups into the framework. rsc.org For example, the incorporation of nitrogen-rich triazine units can enhance the CO2 adsorption capacity of the material. nih.gov Similarly, the introduction of fluorine atoms into the biphenyl (B1667301) linkers of an imine-based COF can improve its selectivity for CO2/CH4 separation. nih.gov This high degree of tunability makes COFs a versatile platform for creating materials with a wide range of properties and functions. rsc.orgrsc.org

Applications in Gas Storage and Separation

The high surface areas and tunable porosities of triphenylene-derived COFs make them excellent candidates for gas storage and separation applications. rsc.orgnih.govresearchgate.net These materials can store significant quantities of gases such as hydrogen, methane, and carbon dioxide. nih.gov The gas storage capacity is generally correlated with the surface area and pore volume of the COF. nih.gov

In the realm of gas separation, COFs can be designed to selectively adsorb certain gases over others. rsc.orgchemrxiv.org For example, 3D COFs with specific topologies have shown exceptional performance in separating benzene (B151609) and cyclohexane (B81311) mixtures, with separation factors surpassing those of many other porous organic polymers. chemrxiv.org The separation mechanism is often based on a combination of size exclusion and specific interactions between the gas molecules and the COF framework. chemrxiv.org The incorporation of highly aromatic building blocks can enhance the affinity of the COF for aromatic molecules like benzene. chemrxiv.org

Catalytic Applications of Triphenylene-Derived COFs

Triphenylene-derived COFs serve as robust platforms for catalysis, offering high stability and a modular design that allows for the incorporation of various catalytic functionalities. nih.govkaust.edu.sarsc.org These materials can act as supports for metal catalysts or can be designed with intrinsically catalytic sites within their framework. rug.nlnih.govresearchgate.netkaust.edu.sa

An example of their application is in photocatalysis, where donor-acceptor COFs engineered with triphenylene donor units can facilitate efficient photoinduced electron transfer and charge separation. rsc.org This property is crucial for driving photocatalytic reactions such as the production of hydrogen peroxide from water and air. rsc.org

Furthermore, phosphine-based COFs derived from triphenylphosphine (B44618) building blocks have been successfully employed as ligands for rhodium catalysts in the hydroformylation of olefins. rug.nlnih.govresearchgate.netkaust.edu.sa These COF-supported catalysts exhibit high activity, selectivity, and can be easily recycled, demonstrating the potential of triphenylene-derived COFs to bridge the gap between homogeneous and heterogeneous catalysis. nih.govkaust.edu.sa

Data Tables

Table 1: Properties of Selected Triphenylene-Based COFs

COF NameLinkage TypeBET Surface Area (m²/g)ApplicationReference
P-COF-1ImineHighCatalysis nih.govresearchgate.netkaust.edu.sa
P-COF-2ImineHighCatalysis nih.govresearchgate.netkaust.edu.sa
HHU-COF-1Imine2352Gas Separation nih.gov
HHU-COF-2Imine (Fluorinated)1356Gas Separation nih.gov
JUC-641ImineHighGas Separation chemrxiv.org
JUC-642ImineHighGas Separation chemrxiv.org

Table 2: Catalytic Performance of Rh-P-COFs in Olefin Hydroformylation

CatalystSubstrateTurnover Frequency (h⁻¹)Aldehyde Selectivity (%)Reusability (cycles)Reference
Rh-P-COFsVarious Olefins>2000~99>5 nih.govkaust.edu.sa

Optoelectronic Applications of Triphenylene-Based COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, and those incorporating triphenylene units have garnered significant interest for optoelectronic applications. nih.govresearchgate.net The modular nature of COFs allows for the integration of photoactive and electroactive building blocks, like triphenylene, into highly ordered, porous architectures. nih.govresearchgate.net This structural precision provides a unique platform for designing materials with tailored optoelectronic properties for use in sensors, photocatalysis, and light-emitting devices. nih.govresearchgate.net

The triphenylene core, with its planar structure and extended π-conjugation, facilitates strong π-π stacking within the COF structure. This stacking creates pathways for charge transport, which is crucial for electronic and optoelectronic devices. researchgate.net For instance, COFs can be designed to form segregated donor-acceptor columns, promoting the generation and transport of mobile charge carriers upon light absorption. iwepnm.org Researchers have developed COF-based heterojunctions where triphenylene-derived units act as electron donors, showing efficient light-induced charge transfer to an acceptor phase, such as fullerene, intercalated within the pores. researchgate.netiwepnm.org

The functionalization of the triphenylene building blocks further allows for the fine-tuning of the COF's properties. For example, a COF constructed from hexahydroxytriphenylene and diketopyrrolopyrrole units demonstrated strong light absorption and was explored for its semiconducting properties. mdpi.com The stability and processability of these COFs are also critical, with recent developments leading to highly stable frameworks suitable for applications under various conditions. nih.gov The unique combination of porosity, structural order, and the inherent electronic properties of triphenylene makes these COFs promising candidates for next-generation optoelectronic materials. nih.govnih.gov

Organic Electronic and Optoelectronic Materials

The disc-like, planar, and π-conjugated structure of triphenylene makes it a foundational component in the field of organic electronics. wikipedia.org Its ability to self-assemble into highly ordered columnar structures is particularly advantageous, as these columns act as one-dimensional pathways for efficient charge transport, minimizing interruptions from traps or scattering that are common in disordered materials. wikipedia.orgtdx.cat

Triphenylene Diols as Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a critical role in the emissive layer by accommodating the phosphorescent emitter (dopant) and facilitating the recombination of electrons and holes. A good host material must possess a high triplet energy to prevent energy back-transfer from the emitter, good charge carrier mobility for low driving voltages, and high thermal and morphological stability. uni-bayreuth.deep2-bayreuth.de

Triphenylene derivatives, including diols, are excellent candidates for host materials, particularly for blue phosphorescent OLEDs (PHOLEDs), which require hosts with very high triplet energies. ep2-bayreuth.de The rigid triphenylene core provides a high triplet energy level and good thermal stability. researchgate.net By incorporating hole-transporting moieties (like carbazole) and electron-transporting moieties onto the triphenylene framework, bipolar host materials can be created, which leads to a more balanced charge flux within the emissive layer and a wider recombination zone, ultimately improving device efficiency and lifetime. researchgate.netmdpi.com

Research has demonstrated that triphenylene-based hosts can achieve high efficiencies. For example, a green PHOLED using a host material that combined triphenylene with carbazole (B46965) moieties achieved an external quantum efficiency of up to 20.3% and a current efficiency of 64 cd/A. researchgate.net Another study on a bipolar host linking a carbazole unit to an electron-transporting triazine via a non-conjugated biphenyl linker reported a high triplet energy of 2.81 eV and a maximum external quantum efficiency of 7.0% in a blue PHOLED with FIrpic as the emitter. ep2-bayreuth.de The introduction of silylethynyl groups to the triphenylene core has also been explored to create host materials for phosphorescent devices, demonstrating the versatility of triphenylene functionalization. google.com

Table 1: Performance of OLEDs with Triphenylene-Based Host Materials

Host Material Type Emitter/Dopant Max. External Quantum Efficiency (EQE) Max. Current Efficiency Triplet Energy (eV) Ref.
Triphenylene-Carbazole Derivative Green Phosphor 20.3% 64.0 cd/A N/A researchgate.net
Carbazole-Biphenyl-Triazine FIrpic (Blue) 7.0% 16.3 cd/A 2.81 ep2-bayreuth.de
Carbazole-Biphenyl Derivative Ir(dbfmi) (Blue) 8.7% N/A 2.95-2.98 ep2-bayreuth.de

Charge Transport Properties in Triphenylene Derivatives

Charge transport in triphenylene-based materials is highly dependent on molecular packing and orientation. aps.org In their discotic liquid crystalline phase, triphenylene molecules stack into columns, and the overlap of π-orbitals between adjacent molecules creates a pathway for charge carriers to "hop" along the column axis. wikipedia.orgscispace.com This results in highly anisotropic charge transport, with mobility along the columns being significantly higher than mobility perpendicular to them. aps.orgresearchgate.net

The efficiency of this charge transport is governed by parameters such as the charge transfer integral and site energies, which are sensitive to the distance, twist angle, and lateral displacement between adjacent molecules. scispace.com Theoretical and experimental studies have shown that even small fluctuations in these geometric parameters can significantly impact charge mobility. aps.orgscispace.com For example, the transition from a disordered isotropic phase to an ordered columnar phase can increase charge carrier mobility by several orders of magnitude. aps.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to investigate and predict the charge transport properties of various triphenylene derivatives. tandfonline.comresearchgate.net These studies calculate parameters like reorganization energy and transfer integrals to estimate charge mobility. One study found that expanding the π-conjugated system of triphenylene can lead to materials that are n-type semiconductors, where electron transport is dominant. tandfonline.com Experimental techniques such as Time-of-Flight (TOF) and Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC) are used to measure charge carrier mobility directly, with values for some derivatives reaching as high as 0.2-0.6 cm² V⁻¹ s⁻¹. researchgate.netnih.gov

Table 2: Charge Carrier Mobility in Triphenylene-Based Systems

Material/System Phase Mobility (μ) Measurement Technique Key Finding Ref.
Hexa-octyl-thio-triphenylene Columnar High (anisotropic) Kinetic Monte Carlo Mobility is much higher along the column axis. aps.org
Alkoxy/Alkylthio-substituted triphenylenes Columnar Varies with conformation DFT Calculation Mobility is highly sensitive to twist angle and stacking distance. scispace.com
Naphthotriphenylene N/A N/A (Predicted n-type) DFT Calculation Predicted to be an n-type organic semiconductor. tandfonline.com

Polymeric and Hybrid Materials Incorporating Triphenylene-2,7-diol Units

The incorporation of rigid, discotic units like this compound into polymers and composites allows for the creation of advanced materials that combine the processability of polymers with the unique electronic and self-assembly properties of the triphenylene core. mdpi.comresearchgate.net

Synthesis of Triphenylene-Based Polymers

Several synthetic strategies have been developed to produce polymers containing triphenylene units. One approach involves the functionalization of triphenylene monomers with polymerizable groups, such as acrylates or methacrylates. For instance, triphenylene diols can be reacted with haloalkyl (meth)acrylates to introduce polymerizable side chains. researchgate.netgoogle.com These functionalized monomers can then be polymerized, often through photochemical processes, to form crosslinked polymer networks that retain the liquid crystalline order of the monomer phase. google.com

Another major route is through step-growth polymerization, where triphenylene-based monomers are linked together. This can include methods like Friedel-Crafts polycondensation, where aromatic monomers are linked via methylene (B1212753) bridges. mdpi.com Transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura polycondensation, are also powerful tools for creating fully conjugated triphenylene-based polymers. nsf.govresearchgate.net These methods allow for the synthesis of polymers with high molecular weights and well-defined structures. nsf.gov For example, polytriphenylene derivatives with various side chains have been synthesized and tested as blue light-emitting materials in OLEDs, demonstrating the direct application of these synthetic efforts. researchgate.net The choice of synthetic method and comonomers allows for precise control over the polymer's electronic properties, solubility, and thermal stability. researchgate.netrsc.org

Integration into Composite Materials for Enhanced Functionality

Integrating triphenylene-based polymers into composite materials is a strategy to develop advanced materials with synergistic properties. researchgate.netresearchgate.net Composite materials combine two or more distinct components to achieve a functional or structural advantage not offered by any single component. researchgate.net By incorporating a triphenylene-based polymer into a matrix, it is possible to enhance properties such as electrical conductivity, thermal stability, or mechanical strength. mdpi.comaalto.fi

For example, the ordered, charge-conducting pathways in self-assembled triphenylene polymers can be exploited in conductive polymer composites. aalto.fi When dispersed within an insulating polymer matrix, the triphenylene component can form a percolating network that imparts electrical conductivity to the material. Preparation techniques such as solution mixing, melt blending, and in-situ polymerization are used to create these composites. aalto.fi The resulting materials could find use in applications ranging from antistatic coatings to components for electronic devices. researchgate.net Furthermore, liquid crystalline block copolymers containing triphenylene mesogens can self-assemble into highly ordered nanostructures, which can serve as templates for creating advanced composite architectures or be used in applications like sensors and actuators. mdpi.com

Theoretical and Computational Investigations of Triphenylene 2,7 Diol Architectures

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in predicting the electronic and optical characteristics of organic materials. For triphenylene (B110318) derivatives, these calculations provide crucial information about their potential performance in electronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. These calculations are instrumental in understanding the electronic transitions and predicting the absorption and emission spectra of the molecules. For instance, the HOMO-LUMO gap can be correlated with the energy of light absorbed or emitted, providing insights into the material's color and photophysical properties.

Different DFT functionals, such as B3LYP and M06-2X, are often employed to calculate these properties, and the choice of functional can influence the accuracy of the results. While specific HOMO-LUMO gap values for Triphenylene-2,7-diol are not readily found, studies on other triphenylene derivatives have shown that functionalization can significantly tune these energy levels. It is anticipated that the hydroxyl groups in the 2 and 7 positions of this compound would influence its electronic properties through their electron-donating nature.

Molecular Modeling of Self-Assembly Processes

The ability of triphenylene derivatives to self-assemble into ordered columnar structures is a key feature that makes them attractive for applications in organic electronics. Molecular modeling techniques are employed to understand the driving forces and mechanisms behind these self-assembly processes.

These models often focus on the non-covalent interactions, such as π-π stacking between the aromatic cores and hydrogen bonding or van der Waals interactions between the peripheral substituents. In the case of this compound, the hydroxyl groups would be expected to play a significant role in directing the self-assembly through hydrogen bonding, potentially leading to distinct packing arrangements compared to other triphenylene derivatives.

Simulations can predict how changes in molecular structure, such as the introduction of functional groups, affect the stability and geometry of the resulting assemblies. For example, studies on asymmetrical hexaether triphenylene derivatives have shown that the nature and position of functional groups can lead to the formation of stable, thermo- and pH-sensitive supramolecular gels. While specific modeling of this compound self-assembly is not widely reported, the principles from these related systems suggest a strong potential for forming well-ordered structures.

Simulation of Charge Transport Mechanisms in Ordered Assemblies

The charge transport properties of triphenylene-based materials are intimately linked to their self-assembled structures. Simulations of charge transport mechanisms provide a microscopic understanding of how charge carriers (holes or electrons) move through these ordered assemblies.

These simulations often utilize kinetic Monte Carlo methods based on charge hopping rates calculated from electronic structure methods. The efficiency of charge transport is highly dependent on the degree of molecular ordering and the electronic coupling between adjacent molecules. In the columnar phases of triphenylene derivatives, charge transport is typically anisotropic, with significantly higher mobility along the stacking axis of the columns.

Design and Prediction of Novel Triphenylene-based Materials

The insights gained from theoretical and computational investigations are invaluable for the rational design and prediction of novel triphenylene-based materials with tailored properties. By systematically modifying the molecular structure in silico, researchers can screen for candidates with optimized electronic, optical, and self-assembly characteristics before undertaking synthetic efforts.

Computational models can explore the effects of introducing different functional groups, extending the aromatic core, or altering the peripheral side chains on the material's properties. This computational pre-screening can accelerate the discovery of new materials for specific applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Future Research Directions and Outlook for Triphenylene 2,7 Diol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The advancement of applications based on triphenylene-2,7-diol is intrinsically linked to the availability of efficient and selective synthetic routes. While current methods have enabled the synthesis of various derivatives, future research will likely focus on overcoming limitations such as low yields and the lack of regioselectivity.

Moreover, the development of "flow fine" synthesis methods presents an opportunity for high-yielding and selective organic synthesis. nih.gov Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and reduced byproducts. Exploring flow chemistry for the synthesis of this compound precursors could enable scalable and efficient production.

The regioselective synthesis of poly-functionalized triphenylenes also remains a significant challenge. northwestern.edu Future work should focus on developing novel synthetic strategies that allow for precise control over the position of functional groups on the triphenylene (B110318) core. This could involve the exploration of new directing groups in C-H functionalization reactions or the use of advanced catalytic systems that exhibit high regioselectivity. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Synthetic Route Efficiency for Triphenylene Diol Derivatives

Synthetic ApproachKey FeaturesReported Overall YieldReference
Conventional Multi-stepHeterogeneous copper-catalyzed hydroxylationLow researchgate.net
Improved Multi-stepBoronic acid oxidation46% researchgate.net
Flow "Fine" SynthesisContinuous flow reactionPotentially >80% (based on similar complex molecules) nih.gov

Exploration of Advanced Functionalization for Tailored Properties

The functionalization of the this compound core is a key strategy for tuning its electronic, optical, and self-assembly properties. Future research will delve into more sophisticated functionalization techniques to create materials with precisely tailored characteristics for specific applications.

A significant area of focus will be the synthesis of asymmetrically substituted triphenylene derivatives to induce and control mesophase behavior in liquid crystals. uea.ac.uk The introduction of diverse functional groups, such as polymerizable acrylate (B77674) and methacrylate (B99206) termini, can significantly influence the liquid crystalline properties. researchgate.net The position of these substituents and the length of the linking chains are critical parameters that can be systematically varied to achieve desired columnar or nematic phases. uea.ac.ukresearchgate.net

Furthermore, the introduction of specific chromophores and electronically active moieties will be explored to enhance the photophysical properties of this compound derivatives for applications in organic light-emitting diodes (OLEDs). Research into triphenylene-based emitters has shown that their emission wavelengths can be tuned to the blue region of the spectrum, which is crucial for full-color displays. google.comrsc.org Advanced functionalization can lead to materials with high quantum yields and improved stability.

The synthesis of triphenylene-fused phosphole oxides represents another exciting direction, creating hybrid molecules with unique absorption and emission spectra. beilstein-journals.org These materials could find applications as fluorescent probes and in organic electronics.

Integration of this compound into Multifunctional Hybrid Systems

The incorporation of this compound and its derivatives into multifunctional hybrid systems, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is a rapidly growing area of research. rsc.orgnih.govresearchgate.net These crystalline, porous materials offer a platform to organize triphenylene units in a highly ordered fashion, leading to emergent properties and applications.

Future research will focus on the design and synthesis of novel triphenylene-based ligands for the construction of 2D and 3D MOFs with tailored pore sizes and functionalities. rsc.org These materials have shown promise for gas storage and separation, but their electronic properties are also of great interest. Triphenylene-based MOFs can exhibit electrical conductivity, opening up possibilities for their use in electronic and sensory devices. nih.govresearchgate.net The development of triphenylenehexaselenol-based MOFs, for example, has led to materials with both semi-conductive and glassy magnetic properties. nih.govresearchgate.net

Similarly, the integration of triphenylene units into COFs is a promising strategy for creating robust and highly porous materials for catalysis and other applications. researchgate.netnih.govchemistryviews.org Phosphine-based COFs incorporating triphenylene moieties have been shown to be effective supports for rhodium catalysts in heterogeneous catalysis. researchgate.netnih.gov Future work will likely explore the use of this compound as a key building block for COFs with enhanced photocatalytic activity for organic transformations. chemistryviews.orgrsc.org

Table 2: Properties of Triphenylene-Based Hybrid Systems

Hybrid SystemLigand/Building BlockKey PropertiesPotential ApplicationsReference
MOFTriptycene-derived ligand1D, 2D, and 3D frameworksGas adsorption rsc.org
MOFTriphenylenehexaselenolPorous, electrically conductive, glassy magneticElectronics, spintronics nih.govresearchgate.net
COFTriphenylphosphine-basedCrystalline, high surface area, thermal stabilityHeterogeneous catalysis researchgate.netnih.gov
COFAzadiene-linkedHigh crystallinity, large surface area, broad absorptionPhotocatalysis chemistryviews.org

Computational-Guided Design of Next-Generation Materials

Computational modeling and machine learning are set to play an increasingly pivotal role in accelerating the design and discovery of new materials based on this compound. These in silico approaches can predict material properties and guide synthetic efforts, saving significant time and resources.

Density Functional Theory (DFT) and other quantum chemical methods will continue to be used to elucidate the electronic structure and optical properties of novel triphenylene derivatives. This fundamental understanding is crucial for designing molecules with specific absorption and emission characteristics for applications in OLEDs and solar cells.

Beyond property prediction for individual molecules, computational methods will be instrumental in understanding and predicting the self-assembly behavior of triphenylene-based liquid crystals and the formation of MOFs and COFs. Molecular dynamics simulations can provide insights into the packing of molecules in the solid state and the stability of different crystal structures.

Furthermore, the application of machine learning (ML) algorithms is an emerging frontier in materials science. nih.govuio.nonih.gov By training ML models on existing experimental and computational data, it will be possible to predict the properties of new, unsynthesized triphenylene derivatives. youtube.com This data-driven approach can be used to screen large virtual libraries of compounds to identify promising candidates for specific applications, significantly accelerating the materials discovery process. nih.govuio.noarxiv.org

Unexplored Applications in Emerging Technologies

The unique combination of properties offered by this compound and its derivatives opens the door to a wide range of unexplored applications in emerging technologies. While research has primarily focused on liquid crystals and OLEDs, the potential of these compounds is far broader.

In the field of renewable energy, triphenylene-based materials could be utilized as hole-transporting materials or non-fullerene acceptors in organic photovoltaics (OPVs). Their rigid, planar structure and tunable electronic levels make them promising candidates for achieving high power conversion efficiencies.

The development of chemosensors based on triphenylene derivatives is another area ripe for exploration. The fluorescence of these compounds can be sensitive to the presence of specific analytes, enabling the design of highly selective and sensitive sensors for environmental monitoring or medical diagnostics.

In the realm of nanoelectronics, the self-assembly of triphenylene derivatives into one-dimensional columnar structures provides a pathway to creating organic nanowires. The charge-carrier mobility along these columns makes them attractive for applications in field-effect transistors and other electronic devices.

Finally, the biocompatibility and potential for functionalization of this compound could lead to applications in the biomedical field. For example, functionalized derivatives could be explored as fluorescent probes for bioimaging or as scaffolds for tissue engineering. The ability to form stable gels in certain solvents also suggests potential applications in drug delivery systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing triphenylene-2,7-diol derivatives, and how are their structures confirmed?

  • Methodological Answer : Derivatives such as 3,6,10,11-Tetrakis(pentyloxy)this compound (C₃₈H₅₂O₆) are synthesized via nucleophilic substitution, where hydroxyl groups react with alkyl halides under basic conditions. For example, epichlorohydrin can be used to introduce epoxy groups, as demonstrated in naphthalene-diol analogs. Structural confirmation employs attenuated total reflectance Fourier transform infrared spectroscopy (ATR/FT-IR) to identify functional groups (e.g., disappearance of epoxy C–O–C bands post-crosslinking) and UV-Vis spectroscopy to assess electronic transitions. Thermal stability is validated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Q. Which spectroscopic and thermal characterization techniques are essential for analyzing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • ATR/FT-IR : To confirm functional group transformations (e.g., hydroxyl to epoxy).
  • UV-Vis : To evaluate absorption spectra and electronic properties.
  • DSC/TGA : To determine thermal stability (e.g., decomposition temperatures ~250°C) and phase transitions.
  • Shore D Hardness Testing : To measure cross-linked product rigidity.
    Reproducibility requires standardized protocols for sample preparation and instrument calibration.

Advanced Research Questions

Q. How do steric effects from substituents influence the synthesis and reactivity of this compound derivatives?

  • Methodological Answer : Bulky substituents like pentyloxy groups (e.g., in 3,6,10,11-Tetrakis(pentyloxy)this compound) can hinder reactivity due to steric crowding. To mitigate this, optimize reaction conditions by:

  • Using phase-transfer catalysts (e.g., triethylbenzylammonium chloride, TEBACl) to enhance nucleophilic substitution efficiency.
  • Employing elevated temperatures or prolonged reaction times.
  • Purifying intermediates via column chromatography to remove unreacted precursors.
    Monitor progress with thin-layer chromatography (TLC) and validate purity via high-performance liquid chromatography (HPLC).

Q. How can researchers resolve contradictions in thermal stability data across studies on this compound-based polymers?

  • Methodological Answer : Discrepancies often arise from variations in experimental design. To address this:

  • Compare heating rates (e.g., 10°C/min vs. 5°C/min) and atmospheric conditions (e.g., nitrogen vs. air) in DSC/TGA.
  • Use complementary techniques like dynamic mechanical analysis (DMA) to assess viscoelastic properties.
  • Replicate studies under identical conditions and validate with control samples (e.g., unmodified this compound).
    Document all parameters rigorously to ensure reproducibility.

Q. What strategies enhance the photoluminescence efficiency of this compound derivatives?

  • Methodological Answer : Photoluminescence can be tuned by:

  • Introducing electron-donating groups (e.g., methoxy or methyl) to extend conjugation and reduce aggregation-caused quenching.
  • Cross-linking with amines (e.g., triethylenetetramine, TETA) to stabilize excited states.
  • Comparing emission spectra in solvents of varying polarity to assess solvatochromic effects.
    Advanced studies may incorporate time-resolved fluorescence spectroscopy to quantify quantum yields.

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate conflicting solubility data for this compound derivatives?

  • Methodological Answer :

  • Perform solubility tests in a standardized solvent series (e.g., water, ethanol, chloroform) at controlled temperatures.
  • Use sonication or mechanical stirring to ensure equilibrium.
  • Quantify solubility via gravimetric analysis or UV-Vis calibration curves.
    Statistical analysis (e.g., ANOVA) can identify outliers, while molecular dynamics simulations may predict solvent interactions.

Q. What methodologies are recommended for detecting trace impurities in this compound synthesis?

  • Methodological Answer :

  • Employ liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity detection.
  • Compare retention times and fragmentation patterns against known standards.
  • Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) to identify structural anomalies.
    For quantification, integrate peak areas in HPLC chromatograms and apply external calibration curves.

Cross-Disciplinary Applications

Q. How can this compound derivatives be functionalized for materials science applications?

  • Methodological Answer :

  • Epoxy Resins : React with epichlorohydrin under alkaline conditions to form cross-linkable epoxides.
  • Luminescent Polymers : Incorporate methacrylate groups via esterification for photonic applications.
  • Thermosetting Networks : Cross-link with amines (e.g., TETA) to enhance mechanical strength.
    Characterize cross-linking efficiency via ATR/FT-IR and mechanical testing (e.g., Shore D hardness).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.